molecular formula C15H12BrNO B14214601 Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- CAS No. 832076-83-2

Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)-

Cat. No.: B14214601
CAS No.: 832076-83-2
M. Wt: 302.16 g/mol
InChI Key: BMQPXIRXMRKDSU-UHFFFAOYSA-N
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Description

Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- is a heterocyclic compound that contains an oxazole ring substituted with a bromomethyl group, a methyl group, and a naphthalenyl group

Preparation Methods

The synthesis of Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-naphthalenylamine with bromoacetaldehyde diethyl acetal, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the oxazole ring.

    Coupling Reactions: The naphthalenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The naphthalenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- can be compared with other similar compounds, such as:

The uniqueness of Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

832076-83-2

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

4-(bromomethyl)-5-methyl-2-naphthalen-2-yl-1,3-oxazole

InChI

InChI=1S/C15H12BrNO/c1-10-14(9-16)17-15(18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3

InChI Key

BMQPXIRXMRKDSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CBr

Origin of Product

United States

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